molecular formula C4H5ClF2O2 B1584493 Ethyl chlorodifluoroacetate CAS No. 383-62-0

Ethyl chlorodifluoroacetate

Cat. No.: B1584493
CAS No.: 383-62-0
M. Wt: 158.53 g/mol
InChI Key: GVCAWQUJCHZRCB-UHFFFAOYSA-N
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Description

Ethyl chlorodifluoroacetate: is an organic compound with the molecular formula C4H5ClF2O2 . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl chlorodifluoroacetate can be synthesized through several methods. One common method involves the reaction of chlorodifluoroacetic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. Another method involves the Reformatskii reaction with various aldehydes in dimethylformamide (DMF) as the solvent .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods but optimized for efficiency and yield. The process often involves continuous flow reactors to maintain consistent reaction conditions and improve the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl chlorodifluoroacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Addition Reactions: The compound can react with alkenes and alkynes to form addition products.

    Reformatskii Reaction: It reacts with aldehydes to form β-hydroxy esters.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl chlorodifluoroacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl chlorodifluoroacetate involves its reactivity with nucleophiles and electrophiles. The presence of both chlorine and fluorine atoms makes it highly reactive, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl bromodifluoroacetate
  • Methyl chlorodifluoroacetate
  • Sodium chlorodifluoroacetate
  • Ethyl difluoroacetate
  • Ethyl chlorofluoroacetate
  • Chlorodifluoroacetic anhydride
  • Ethyl fluoroacetate
  • Difluoroacetic acid
  • Chlorodifluoroacetic acid

Uniqueness

This compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity patterns compared to other similar compounds. This makes it particularly valuable in specialized synthetic applications where such reactivity is required .

Properties

IUPAC Name

ethyl 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCAWQUJCHZRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059935
Record name Ethyl chlorodifluoroacetate
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Molecular Weight

158.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-62-0
Record name Ethyl 2-chloro-2,2-difluoroacetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester
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Record name Ethyl chlorodifluoroacetate
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Record name Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester
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Record name Ethyl chlorodifluoroacetate
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Record name Ethyl chlorodifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the atmospheric fate of Ethyl chlorodifluoroacetate?

A1: this compound (ECDFA) is primarily removed from the atmosphere through reaction with chlorine atoms. This reaction occurs with a temperature-dependent rate coefficient of k(ECDFA+Cl) = (64.4 ± 29.7) × 10−12 exp[−(1110 ± 68)/T] . [] This reaction leads to the formation of chlorodifluoroacetic acid (CF2ClC(O)OH) with a yield of (86 ± 8)%. [] The atmospheric lifetime of ECDFA is influenced by the concentration of chlorine atoms and temperature at different altitudes.

Q2: What are the main products formed during the atmospheric degradation of this compound?

A2: The reaction of ECDFA with chlorine atoms initiates a degradation pathway with competing reaction channels. The primary product is chlorodifluoroacetic acid (CF2ClC(O)OH), formed with a significant yield. [] This formation occurs through a mechanism involving H-atom abstraction from the –CH2– group in the ethyl group by chlorine radicals, followed by α-ester rearrangement. []

Q3: Can this compound be used as a starting material for synthesizing other chemicals?

A3: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it can be catalytically hydrogenated to produce difluoroethanol using a Pd/C catalyst and triethylamine as an acid-binding agent. [] This method offers advantages like a high conversion rate of this compound and good selectivity for the desired alcohol product. [] Furthermore, ECDFA serves as a precursor for synthesizing 3-gem-difluoro-2-ethoxy allylic alcohols. []

Q4: Have there been any computational studies on the reactivity of this compound?

A4: Yes, theoretical investigations have been conducted to study the kinetics and reactivity of ECDFA in the gas phase. These studies have explored its reactions with atmospheric radicals like OH radicals and Cl atoms at relevant temperatures, providing insights into its degradation pathways and atmospheric persistence. []

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